molecular formula C9H15N5S B14569655 ({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile CAS No. 61691-07-4

({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile

Cat. No.: B14569655
CAS No.: 61691-07-4
M. Wt: 225.32 g/mol
InChI Key: ZUBUBPODZCSGIL-UHFFFAOYSA-N
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Description

({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the diethylamino group and the sulfanyl acetonitrile moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile. The reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile: undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile: has several scientific research applications:

Mechanism of Action

The mechanism by which ({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61691-07-4

Molecular Formula

C9H15N5S

Molecular Weight

225.32 g/mol

IUPAC Name

2-[[2-(diethylaminomethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C9H15N5S/c1-3-13(4-2)8-14-9(11-7-12-14)15-6-5-10/h7H,3-4,6,8H2,1-2H3

InChI Key

ZUBUBPODZCSGIL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C(=NC=N1)SCC#N

Origin of Product

United States

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